Genisteine

Übersicht

Beschreibung

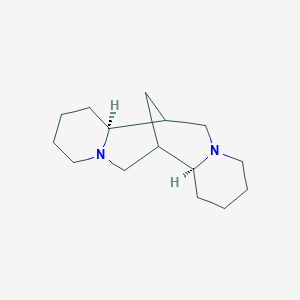

beta-Isosparteine: Diese Verbindungen zeichnen sich durch ihre tetracyclische Struktur aus, die aus zwei miteinander verbundenen Quinolizidin-Ringsystemen besteht . beta-Isosparteine findet sich in verschiedenen Arten der Gattung Lupinus und wurde auf seine möglichen pharmakologischen Eigenschaften untersucht .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von beta-Isosparteine kann durch einen zweidirektionalen synthetischen Ansatz erreicht werden. Eine Methode beinhaltet die Verwendung von Glutarsäure als Ausgangsmaterial. Das gesamte Kohlenstoff- und Stickstoffgerüst des Alkaloids wird unter Verwendung einer doppelten Imino-Aldol-Reaktion aufgebaut . Die Synthese verläuft in fünf Schritten, einschließlich der Bildung eines doppelten Imino-Aldol-Zwischenprodukts, gefolgt von Reduktions- und Allyllierungsreaktionen .

Industrielle Produktionsmethoden: Die in der akademischen Forschung entwickelten Syntheserouten können bei Bedarf möglicherweise für die industrielle Produktion hochskaliert werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: beta-Isosparteine unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Oxidationsreaktionen können das Quinolizidin-Ringsystem modifizieren und zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise können Oxidationsreaktionen Quinolizidin-Derivate ergeben, während Reduktionsreaktionen typischerweise reduzierte Formen der Imino-Aldol-Zwischenprodukte erzeugen .

Wissenschaftliche Forschungsanwendungen

Biologie: Die Forschung hat seine möglichen biologischen Aktivitäten untersucht, einschließlich seiner Auswirkungen auf das zentrale Nervensystem.

Wirkmechanismus

Der genaue Wirkmechanismus von beta-Isosparteine ist nicht vollständig geklärt. Es wird angenommen, dass es mit verschiedenen molekularen Zielstrukturen und Signalwegen im Körper interagiert. Beispielsweise können seine Antiarrhythmika-Wirkungen durch Wechselwirkungen mit Ionenkanälen im Herzen vermittelt werden . Weitere Forschung ist erforderlich, um die genauen molekularen Mechanismen zu klären, die beteiligt sind.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Genistein exhibits potent anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Research indicates that it inhibits key signaling pathways associated with inflammation:

- Nuclear Factor kappa B (NF-κB) Pathway : Genistein suppresses the activation of NF-κB, a critical regulator of inflammatory responses. Studies show that it reduces the expression of NF-κB p65 and p50 proteins in microglial cells stimulated by β-amyloid peptides, which are implicated in neurodegenerative diseases like Alzheimer's .

- Cytokine Production : Genistein has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in various cell types, including macrophages and keratinocytes .

Cancer Therapeutics

Genistein's anticancer properties stem from its ability to modulate several molecular targets involved in tumor growth and metastasis:

- Tyrosine Kinase Inhibition : It inhibits tyrosine kinases, including epidermal growth factor receptor (EGFR) and c-Src, which are crucial for cancer cell proliferation and survival .

- Apoptosis Induction : Genistein promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study: Breast Cancer

In preclinical models, genistein has demonstrated efficacy in reducing tumor size and improving survival rates when combined with conventional chemotherapeutic agents. Its use has been investigated in various types of cancers, including breast and prostate cancer .

Neuroprotective Effects

Genistein's neuroprotective properties are attributed to its ability to enhance autophagy and reduce oxidative stress:

- Neurodegenerative Disease Models : In models of Parkinson's and Alzheimer's diseases, genistein has been shown to protect neuronal cells from apoptosis induced by toxic agents . It promotes autophagy, which aids in the clearance of misfolded proteins associated with neurodegeneration .

Endocrine Modulation

As a phytoestrogen, genistein binds to estrogen receptors and influences reproductive health:

- Hormonal Regulation : Genistein affects hormone levels such as follicle-stimulating hormone and luteinizing hormone, impacting reproductive development . Its dual role can be beneficial or detrimental depending on dosage and timing.

Skin Health Applications

Genistein is increasingly recognized for its dermatological benefits:

- Psoriasis Treatment : Clinical studies have shown that genistein can significantly reduce clinical symptoms of psoriasis by decreasing inflammatory markers like interleukin-17A and TNF-alpha in skin cells . Patients reported improved skin conditions with minimal side effects.

Agricultural Applications

Recent studies have explored genistein's role in pest management:

- Aphid Behavior Modification : Exogenous application of genistein has been shown to affect aphid probing behavior on plants, suggesting potential use as a natural pesticide .

Summary Table of Genistein Applications

| Application Area | Mechanism/Effect | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of NF-κB pathway | Reduces pro-inflammatory cytokines |

| Cancer therapeutics | Tyrosine kinase inhibition | Induces apoptosis in cancer cells |

| Neuroprotection | Enhances autophagy | Protects neurons from toxic agents |

| Endocrine modulation | Binds estrogen receptors | Influences reproductive hormone levels |

| Skin health | Reduces inflammatory markers | Effective in treating psoriasis |

| Agricultural use | Modifies pest behavior | Potential natural pesticide against aphids |

Wirkmechanismus

The exact mechanism of action of beta-Isosparteine is not well understood. it is believed to interact with various molecular targets and pathways in the body. For example, its antiarrhythmic effects may be mediated through interactions with ion channels in the heart . Further research is needed to elucidate the precise molecular mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

alpha-Isosparteine: Ein weiteres Isomer von Spartein mit ähnlichen Strukturmerkmalen, aber unterschiedlicher Stereochemie.

Sparteine: Ein bekanntes Quinolizidin-Alkaloid mit etablierten pharmakologischen Eigenschaften.

Einzigartigkeit: beta-Isosparteine ist aufgrund seiner spezifischen Stereochemie und der relativen Positionen seiner funktionellen Gruppen einzigartig.

Biologische Aktivität

Genistein, a prominent isoflavonoid found in various plants, particularly soybeans, has garnered significant attention due to its diverse biological activities. This article explores the mechanisms through which genistein exerts its effects, particularly in cancer biology, cardiovascular health, and inflammation.

Genistein exhibits its biological activity through multiple mechanisms, including:

- Apoptosis Induction : Genistein triggers apoptosis in cancer cells by modulating Bcl-2 family proteins and activating caspases. It enhances the Bax/Bcl-2 ratio, leading to mitochondrial-mediated apoptosis. Additionally, it influences the expression of various genes involved in cell cycle regulation, such as CCNG1 and GADD45A, while upregulating tumor suppressor genes like p53 and CDKN1A .

- Cell Cycle Arrest : By altering the expression of cyclins and cyclin-dependent kinases, genistein induces cell cycle arrest at the G2/M phase. This is mediated through the activation of checkpoint kinases Chk1 and Chk2 .

- Inhibition of Signaling Pathways : Genistein inhibits critical signaling pathways such as MAPK (ERK1/2) and PI3K/AKT, which are often upregulated in cancer cells. This inhibition contributes to reduced cell proliferation and survival .

- Anti-inflammatory Effects : Genistein has been shown to inhibit the NF-κB signaling pathway, leading to decreased expression of pro-inflammatory cytokines. It also reduces the activation of other inflammatory mediators like prostaglandins .

1. Cancer Research

A study demonstrated that genistein significantly reduced cell proliferation in breast cancer cells by inducing apoptosis through caspase activation and altering mitochondrial membrane potential. The research highlighted that genistein's ability to modulate gene expression plays a crucial role in its anticancer properties .

2. Cardiovascular Health

In a clinical trial involving postmenopausal women, genistein supplementation was associated with improved endothelial function and reduced cardiovascular risk markers. The study reported significant reductions in fasting glucose and insulin levels after 24 months of treatment, suggesting potential benefits for metabolic health .

3. Neurodegenerative Diseases

Genistein's neuroprotective effects were investigated in models of neurodegeneration. It was found to enhance autophagy and reduce oxidative stress markers, indicating its potential therapeutic role in conditions like Alzheimer's disease .

Table 1: Summary of Genistein's Biological Activities

Table 2: Clinical Findings on Genistein Supplementation

Eigenschaften

IUPAC Name |

(1S,2S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRCCWJSBJZJBV-AJNGGQMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@H]3CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179627 | |

| Record name | beta-Isosparteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24915-04-6, 90-39-1, 446-95-7 | |

| Record name | (7S,7aS,14S,14aS)-Dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24915-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Isosparteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024915046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Isosparteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | beta-Isosparteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sparteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [7S-(7α,7aα,14α,14aα)]-dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-ISOSPARTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPV1ED2WZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.